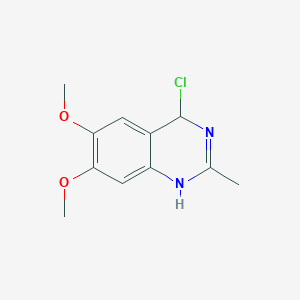
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline is a chemical compound known for its significant applications in scientific research. It is a benzodiazepine antagonist, which means it can counteract the effects of benzodiazepines. This compound has gained attention due to its potential implications in various fields of study, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline typically involves the reaction of 6,7-dimethoxy-4-hydroxyquinazoline with phosphorus oxychloride. The process includes refluxing the mixture for several hours, followed by distillation under reduced pressure. The resulting solution is then poured into ice water, and the pH is adjusted to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly its role as a benzodiazepine antagonist.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of benzodiazepine overdose.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. As a benzodiazepine antagonist, it binds to the benzodiazepine site on the GABA receptor, inhibiting the effects of benzodiazepines. This interaction prevents the potentiation of GABAergic neurotransmission, thereby counteracting the sedative and anxiolytic effects of benzodiazepines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Shares similar structural features but lacks the dihydroquinazoline moiety.
6,7-Dimethoxy-4-hydroxyquinazoline: A precursor in the synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline.
Flumazenil: Another benzodiazepine antagonist with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features that confer its benzodiazepine antagonist properties. Its ability to counteract the effects of benzodiazepines makes it a valuable compound in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
1001755-78-7 |
|---|---|
Molekularformel |
C10H11ClN2O2 |
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |
InChI-Schlüssel |
TWXJHODVGPSXCO-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















